molecular formula C22H25ClN8O3S B15352572 N-(2-Chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)(nitroso)amino)thiazole-5-carboxamide

N-(2-Chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)(nitroso)amino)thiazole-5-carboxamide

Cat. No.: B15352572
M. Wt: 517.0 g/mol
InChI Key: LCLPLICXIYZVJC-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C22H25ClN8O3S

Molecular Weight

517.0 g/mol

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]-nitrosoamino]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C22H25ClN8O3S/c1-14-4-3-5-16(23)20(14)27-21(33)17-13-24-22(35-17)31(28-34)19-12-18(25-15(2)26-19)30-8-6-29(7-9-30)10-11-32/h3-5,12-13,32H,6-11H2,1-2H3,(H,27,33)

InChI Key

LCLPLICXIYZVJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)N(C3=NC(=NC(=C3)N4CCN(CC4)CCO)C)N=O

Origin of Product

United States

Biological Activity

N-(2-Chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)(nitroso)amino)thiazole-5-carboxamide, also known as BMS-354825 or Dasatinib, is a compound with significant biological activity, particularly as a dual Src/Abl kinase inhibitor. This article delves into its biological activity, mechanisms of action, and therapeutic potential, supported by various studies and data.

  • Molecular Formula : C22H25ClN8O3S
  • Molecular Weight : 517.01 g/mol
  • SMILES Notation : CC1=NC(N2CCN(CC2)CCO)=CC(N(N=O)C3=NC=C(S3)C(NC4=C(C=CC=C4Cl)C)=O)=N1

Dasatinib functions primarily by inhibiting the Src family kinases (SFKs) and the Abelson tyrosine kinase (Abl). This inhibition leads to several downstream effects:

  • Inhibition of Cell Proliferation : Dasatinib has been shown to significantly reduce cell proliferation in various cancer cell lines by blocking the signaling pathways that promote cell division.
  • Induction of Apoptosis : The compound induces programmed cell death in cancer cells, particularly in hematological malignancies and solid tumors.
  • Inhibition of Cell Migration and Invasion : By targeting SFKs, Dasatinib disrupts the processes necessary for cancer metastasis.

Antitumor Activity

Dasatinib exhibits potent antitumor activity across a range of cancer types:

  • Hematological Cancers : It has demonstrated efficacy against chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL), showing complete tumor regression in xenograft models.
Cancer TypeMechanism of ActionReference
Chronic Myelogenous LeukemiaSrc/Abl kinase inhibition leading to apoptosis
Breast CancerInhibition of c-KIT and EGFR in triple-negative types
Non-Small Cell Lung CancerSuppression of SFK signaling

Clinical Studies

Dasatinib's clinical implications have been explored in various studies:

  • Phase II Trials : In a study involving patients with CML, Dasatinib achieved a major cytogenetic response in over 80% of participants.
  • Combination Therapies : Research indicates that combining Dasatinib with other therapeutic agents enhances its efficacy against resistant cancer strains.

Case Studies

Several case studies highlight the effectiveness of Dasatinib in clinical settings:

  • Case Study 1 : A patient with relapsed CML showed complete remission after treatment with Dasatinib, demonstrating its potential as a first-line therapy.
  • Case Study 2 : In a cohort of breast cancer patients, those treated with Dasatinib exhibited reduced tumor size and improved overall survival rates compared to control groups.

Metabolism and Pharmacokinetics

Dasatinib undergoes extensive metabolism, primarily through cytochrome P450 enzymes. Its metabolites have been studied for their biological activity:

MetaboliteStructureActivity
M22MonohydroxylatedActive against Src kinases
M24N-dealkylatedReduced potency compared to parent

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula : C₂₂H₂₅ClN₈O₃S
  • Molecular Weight : 517.01 g/mol
  • Key Features: A thiazole-5-carboxamide scaffold with a nitrosoamino group (-N(N=O)-) bridging the pyrimidinyl and thiazole moieties, a 4-(2-hydroxyethyl)piperazine substituent on the pyrimidine ring, and a 2-chloro-6-methylphenyl amide group .
  • Synthetic Pathway: Derived from intermediates like 2-(6-chloro-2-methylpyrimidin-4-ylamino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (CAS RN: 302964-08-5), followed by substitution with 1-(2-hydroxyethyl)piperazine and nitroso functionalization .

Pharmacological Context :
This compound is structurally related to kinase inhibitors like dasatinib (BMS-354825) but differs in the nitroso substitution, which may alter kinase binding affinity, metabolic stability, and toxicity .

Structural Analogues and Modifications

Table 1: Key Structural Variations and Their Implications
Compound Name / ID Structural Difference Implications
Dasatinib (BMS-354825) Amino group (-NH-) instead of nitrosoamino Dual Src/Abl inhibition; FDA-approved for leukemia. Improved oral bioavailability .
BP 27385 N-methylation on thiazole-5-carboxamide Alters metabolic stability and solubility; potential reduced kinase affinity.
Patent Analogues (Morpholinyl/Triazolyl Derivatives) Pyrimidine substituents: morpholine, triazole, or alkylamino groups Modified solubility and target selectivity; some show enhanced in vivo efficacy .
Intermediate 8 (CAS RN: 302964-08-5) Chloro substituent on pyrimidine (unsubstituted piperazine) Lower kinase activity; precursor for dasatinib and nitroso derivative synthesis .
NanoBRET 590 Probe Piperazine substituted with 2-(2-aminoethoxy)ethyl and fluorescent tag Used for live-cell kinase profiling; highlights substituent flexibility for diagnostic tools.

Pharmacological and Biochemical Properties

Table 2: Comparative Pharmacological Data
Property Nitroso Derivative (This Compound) Dasatinib (BMS-354825) BP 27385
Kinase Inhibition Predicted pan-Src/Abl activity* IC₅₀: 0.6–3.0 nM (Src/Abl) Data not available
Cellular Efficacy Not reported 100% tumor regression (K562 xenograft) N/A
Metabolic Stability Potential nitroso-mediated reactivity High (t₁/₂: 3–5 hours) Likely reduced due to N-methylation
Toxicity Possible mutagenicity (nitroso group) Low (clinical safety established) Unknown

*Inference based on structural similarity to dasatinib; experimental validation pending.

Key Research Findings

Dasatinib (BMS-354825) :

  • Mechanism : Binds ATP pockets of Src and Abl kinases, inhibiting phosphorylation and downstream signaling .
  • Clinical Impact : Approved for imatinib-resistant chronic myeloid leukemia (CML) with robust oral efficacy (ED₅₀: 5 mg/kg in mice) .

Synthetic Utility: Intermediate 8 (CAS RN: 302964-08-5) serves as a precursor, highlighting the role of late-stage functionalization in optimizing kinase inhibitors .

Patent Analogues :

  • Morpholinyl Derivatives : Exhibit comparable kinase inhibition but improved water solubility due to morpholine’s polar nature .
  • Triazolyl Derivatives : Enhanced selectivity for Abl over Src kinases, reducing off-target effects .

Q & A

Q. What are the key intermediates and synthetic routes for preparing this compound?

The synthesis involves sequential coupling and deprotection steps. A core intermediate, 2-chloro-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide , is generated via sulfur-directed ortho-lithiation and nucleophilic coupling with 2-chloro-6-methylphenyl isocyanate . Subsequent NaH-mediated amide protection and coupling with 4-amino-6-chloro-2-methylpyrimidine yield advanced intermediates. Final condensation with 1-(2-hydroxyethyl)piperazine produces the target compound. Key challenges include controlling reaction temperatures (e.g., lithiation at −78°C) and ensuring high purity during deprotection .

Q. How can researchers validate the structural integrity of this compound?

Use a combination of NMR spectroscopy (¹H/¹³C) to confirm substituent positions (e.g., thiazole and pyrimidine rings) and mass spectrometry (HRMS) for molecular weight verification. For example, the pyrimidinyl-amino-thiazole linkage can be confirmed via NOE correlations in 2D NMR . Purity should be assessed via HPLC (>95% by reverse-phase methods) and elemental analysis .

Q. What storage conditions are critical for maintaining compound stability?

Store under -20°C in a desiccated environment to prevent hydrolysis of the nitrosoamino group and degradation of the thiazole-carboxamide moiety. Solubility in DMSO (tested at 10 mM) should be verified before biological assays, with aliquots stored at −80°C to avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can coupling reactions in the synthesis be optimized to improve yield?

Design of Experiments (DoE) methodologies can identify optimal conditions for critical steps, such as the NaH-mediated coupling of pyrimidine intermediates. Variables include solvent polarity (DMF vs. THF), reaction time (6–24 hours), and stoichiometry (1.2–2.0 eq. of piperazine derivative). Response surface modeling can balance yield (target >70%) and purity .

Q. What strategies address contradictory biological activity data in kinase inhibition assays?

If inconsistent IC₅₀ values are observed (e.g., varying by >10-fold across studies), conduct binding mode analysis via molecular docking (using crystal structures of kinase domains) to assess nitrosoamino group interactions. Validate with isothermal titration calorimetry (ITC) to measure binding affinity discrepancies. Consider batch-to-batch variability in nitroso group oxidation states as a potential confounder .

Q. How can computational modeling predict metabolic pathways or toxicity?

Use ADMET prediction tools (e.g., SwissADME) to evaluate the hydroxyethylpiperazine moiety’s susceptibility to oxidation by CYP450 enzymes. Molecular dynamics simulations can assess stability of the nitrosoamino-thiazole linkage under physiological pH. Pair with in vitro hepatocyte assays to validate predicted metabolites (e.g., hydroxylation at the piperazine ring) .

Q. What analytical methods resolve structural ambiguities in nitrosoamino-thiazole derivatives?

X-ray crystallography is definitive for confirming the nitroso group’s orientation (syn vs. anti). If crystals are unavailable, use IR spectroscopy to detect N=O stretching vibrations (~1500 cm⁻¹) and compare with nitroso reference compounds. For dynamic behavior, employ variable-temperature NMR to study rotational barriers around the N–N bond .

Data Contradiction Analysis

Q. How should researchers interpret conflicting synthetic yields reported in literature?

Discrepancies in yields (e.g., 50% vs. 75% for the final condensation step) may arise from differences in piperazine derivatization methods . Compare reaction scales (mg vs. gram-level), purification techniques (column chromatography vs. recrystallization), and solvent drying protocols. Replicate studies under inert atmospheres (argon) to minimize moisture-sensitive side reactions .

Q. Why do similar compounds exhibit divergent solubility profiles despite structural homology?

Subtle changes (e.g., chloro vs. methoxy substituents on the phenyl ring) significantly impact logP values. Use Hansen solubility parameters to predict solvent compatibility. For example, replacing the 2-chloro-6-methylphenyl group with a 4-phenoxyphenyl moiety (as in analog 4B7) increases hydrophobicity, reducing aqueous solubility .

Methodological Recommendations

  • Reaction Monitoring: Use in-situ FTIR or LC-MS to track intermediates in real-time, especially for unstable nitroso derivatives .
  • Scale-Up Considerations: Transition from batch to flow chemistry for exothermic steps (e.g., lithiation) to improve safety and reproducibility .
  • Biological Assay Design: Include positive controls (e.g., dasatinib for kinase inhibition) and validate target engagement via Western blotting for phosphorylated substrates .

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